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Core Pharmacology & Mechanism of Action

Tenidap (chemical formula: Ci14HoCIN203S) was investigated as a novel, cytokine-modulating anti-
rheumatic agent of the oxindole class. Its mechanism of action is multifaceted, combining properties of

conventional NSAIDs with those of a disease-modifying antirheumatic drug (DMARD) [1] [2].

The table below summarizes its key molecular and pharmacological activities:

Feature Description

Chemical Class Oxindole [3]

Primary Molecular Dual COX/5-LOX enzyme inhibition; modulation of cytokine and
Actions chemokine production [1] [2] [4]

COX-1 Inhibition (ICso) 20 nM (in rat basophilic leukemia cells) [2]

Key Cytokine/Chemokine = Down-regulates gene expression and synthesis of IL-8, MCP-1, and IL-1,;

Effects reduces acute-phase proteins [3] [1]
Additional Relevant Inhibits degranulation of basophils and neutrophils; blocks release of
Actions activated neutrophil collagenase; modulates cytoplasmic pH and anion

transport [1] [5]
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Tenidap's inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) results in reduced production of
both prostaglandins and leukotrienes [2] [4]. However, its disease-modifying potential is largely attributed to
its ability to regulate inflammatory cytokines. In vitro and in vivo studies demonstrated that tenidap
significantly reduces tumor necrosis factor-alpha (TNF-a)-induced gene expression and synthesis of key
chemokines like IL-8 (a neutrophil chemoattractant) and Monocyte Chemotactic Protein-1 (MCP-1) [3].
This action directly correlates with reduced recruitment of inflammatory cells into arthritic joints in

experimental models [3].

Clinical Pharmacokinetics

Tenidap sodium was designed for oral administration, with a typical clinical dose of 120 mg/day [1]. The

table below summarizes its primary pharmacokinetic parameters:

Pharmacokinetic

Value Comments
Parameter
Bioavailability 82% [1] Well-absorbed [1]
Time to Cmax (Tmax) 2.4 - 2.9 hours (fasting) [1] Delayed to ~4 hours with food
[1]
Volume of Distribution 0.1 L/kg [1]
Plasma Protein Binding >99% [1] High, clinically significant
Plasma Half-Life 23.2 hours [1]
Metabolism Hepatic (hydroxylation and
glucuronidation) [1]
Route of Elimination Renal (primarily as metabolites) [1] <1% excreted unchanged in

urine [1]

Toxicology & Adverse Effect Profile
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Tenidap's development was ultimately terminated due to safety concerns identified during clinical
investigations, particularly with long-term use [1] [4]. The following diagram illustrates its major organ

system toxicities:
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The most notable adverse effects were reversible and non-progressive proteinuria (occurring in about
13% of patients) and increases in serum transaminases, indicating potential liver toxicity [1]. Other

frequently reported effects included gastrointestinal disturbances and alopecia [1].

Drug-Drug Interactions

Tenidap's high degree of plasma protein binding and potential to affect renal clearance led to several

clinically significant drug-drug interactions, necessitating dosage adjustments for co-administered drugs [1]:

Interacting Drug

Mechanism of Interaction Clinical Management
Class
Anticoagulants Displacement from plasma albumin binding Reduce warfarin dosage to
(Warfarin) sites [1] avoid toxicity [1]
Antiepileptics Displacement from plasma albumin binding Monitor phenytoin levels [1]
(Phenytoin) sites (~25%) [1]
Lithium Reduced renal clearance; increased steady- Reduce lithium dosage to
state lithium concentrations [1] avoid toxicity [1]
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Interacting Drug

Mechanism of Interaction Clinical Management
Class
ACE Inhibitors & Reduced antihypertensive effects [1] Careful monitoring of blood
Diuretics pressure [1]
Other NSAIDs Potential for synergistic toxicity (e.g., Gl) and Avoid combination or
interaction with thiazide diuretics [1] monitor closely [1]

Experimental Protocols for Key Studies

For research purposes, here are detailed methodologies from pivotal studies on tenidap.

In Vivo Model of Acute Antigen Arthritis

This protocol evaluated tenidap's effect on chemokine expression and cell infiltration [3].

¢ Animal Model: Adult New Zealand rabbits (2.5-3 kg).

¢ Arthritis Induction: Intra-articular injection of 5 mg/ml ovalbumin (OVA) into the knees of pre-
immunized animals.

e Treatment Protocol: Animals were randomized into treated (tenidap 15 mg/kg per 12 h, orally) and
untreated groups. Dosing started 24 hours before OVA injection and continued until 12 hours post-
induction.

¢ Sample Collection & Analysis: At study end, synovial membranes and fluid were collected.

o Synovial Fluid: Analyzed for neutrophil count and volume.
o Synovial Tissue: mRNA levels of IL-8 and MCP-1 were analyzed by RT-PCR. Proteins were
localized via immunohistochemistry using specific antibodies (e.g., monoclonal mouse anti-

human IL-8, polyclonal goat anti-human MCP-1) with HRP-conjugated secondary antibodies
and DAB staining.

In Vitro Cytokine Modulation Assay

This protocol assessed tenidap's direct effect on cytokine expression in cultured cells [3].

e Cell Culture: Rabbit synovial cells isolated from healthy tissue and monocytic cell lines.
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e Stimulation & Treatment: Cells were stimulated with TNF-a to induce a pro-inflammatory state. They

were co-treated with tenidap (10 pM).
e Outcome Measurement: Gene expression of IL-8 and MCP-1 was analyzed using RT-PCR and

compared to untreated controls.

Ex Vivo Cyclooxygenase (COX) Inhibition Assay

This protocol demonstrated the potency and duration of COX inhibition [2].

e Procedure: Tenidap was administered orally to monkeys, rats, and dogs at 5, 2.5, and 10 mg/kg,
respectively.

e Sample Collection: Blood was collected 2 to 4 hours post-dose.

e Analysis: COX activity was measured in the collected blood samples ex vivo, showing significant

inhibition compared to pre-dose levels.

Regulatory Status & Conclusion

Tenidap was never marketed for clinical use. Pfizer abandoned its development for rheumatoid arthritis and
osteoarthritis after receiving a non-approval letter from the U.S. Food and Drug Administration (FDA) due to
unresolved safety concerns related to long-term use, particularly its effects on the kidney and liver [1] [4].

The decision specifically pertained to the 120 mg dose [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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